molecular formula C4H10O3 B12800814 Hydroperoxide, 1-ethoxyethyl CAS No. 18321-53-4

Hydroperoxide, 1-ethoxyethyl

Cat. No.: B12800814
CAS No.: 18321-53-4
M. Wt: 106.12 g/mol
InChI Key: CXWWPQGYBJCHJL-UHFFFAOYSA-N
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Description

Hydroperoxide, 1-ethoxyethyl is an organic compound with the molecular formula C4H10O3. It is a type of hydroperoxide, which means it contains the hydroperoxy functional group (-OOH). This compound is known for its reactivity and is used in various chemical processes and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroperoxide, 1-ethoxyethyl can be synthesized through the peroxidation of ethylbenzene. This process involves the reaction of ethylbenzene with oxygen in the presence of a catalyst to form ethylbenzene hydroperoxide, which can then be converted to this compound .

Industrial Production Methods

In industrial settings, this compound is produced using similar peroxidation processes. The reaction conditions typically involve controlled temperatures and pressures to ensure the efficient formation of the hydroperoxide compound. Catalysts such as cobalt or manganese salts are often used to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

Hydroperoxide, 1-ethoxyethyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hydroperoxide, 1-ethoxyethyl has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its role in oxidative stress and its effects on biological systems.

    Medicine: Investigated for its potential use in drug development and as a disinfectant.

    Industry: Used in the production of polymers and as a bleaching agent

Mechanism of Action

The mechanism of action of hydroperoxide, 1-ethoxyethyl involves the generation of free radicals through the homolytic cleavage of the hydroperoxy bond. These free radicals can then interact with various molecular targets, leading to oxidative damage to proteins, lipids, and nucleic acids. This oxidative stress can result in cellular damage and has been studied for its implications in various diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hydroperoxide, 1-ethoxyethyl is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it useful in different applications. Its reactivity and ability to generate free radicals make it a valuable compound in both research and industrial settings .

Properties

CAS No.

18321-53-4

Molecular Formula

C4H10O3

Molecular Weight

106.12 g/mol

IUPAC Name

1-ethoxy-1-hydroperoxyethane

InChI

InChI=1S/C4H10O3/c1-3-6-4(2)7-5/h4-5H,3H2,1-2H3

InChI Key

CXWWPQGYBJCHJL-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)OO

Origin of Product

United States

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